molecular formula C21H22N2O3 B6937840 N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-ethoxy-1H-indol-3-yl)acetamide

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-ethoxy-1H-indol-3-yl)acetamide

Cat. No.: B6937840
M. Wt: 350.4 g/mol
InChI Key: GRFRTDPYWRLOCE-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-ethoxy-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chroman ring fused with an indole moiety, connected via an acetamide linkage

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-ethoxy-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-25-19-9-5-7-17-21(19)15(12-22-17)11-20(24)23-16-10-14-6-3-4-8-18(14)26-13-16/h3-9,12,16,22H,2,10-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFRTDPYWRLOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=CN2)CC(=O)NC3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-ethoxy-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chroman Ring: Starting from a suitable phenol derivative, the chroman ring can be synthesized through cyclization reactions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The chroman and indole intermediates are then coupled using an acylation reaction to form the final acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-ethoxy-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) on the indole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-ethoxy-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-ethoxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-methoxy-1H-indol-3-yl)acetamide
  • N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-hydroxy-1H-indol-3-yl)acetamide

Uniqueness

N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-ethoxy-1H-indol-3-yl)acetamide is unique due to the presence of the ethoxy group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

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